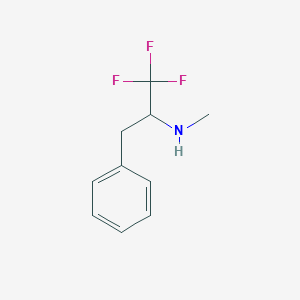![molecular formula C21H20O11 B12863532 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Genistein 8-C-glucoside is a naturally occurring isoflavone glucoside found in various plants, particularly in the flowers of Lupinus luteus. It is a derivative of genistein, an isoflavone known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Genistein 8-C-glucoside has garnered attention for its potential therapeutic applications, especially in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of genistein 8-C-glucoside involves the glycosylation of genistein. One common method is the use of glycosyltransferases, which catalyze the transfer of a glucose moiety to genistein. For instance, glycosyltransferases from Arabidopsis thaliana and Bacillus licheniformis have been used to synthesize various genistein glycosides . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the enzyme glycosyltransferase .
Industrial Production Methods
Industrial production of genistein 8-C-glucoside can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been developed to produce genistein and its glycosides, including genistein 8-C-glucoside .
Analyse Chemischer Reaktionen
Types of Reactions
Genistein 8-C-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Wissenschaftliche Forschungsanwendungen
Genistein 8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: It is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has shown potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
Genistein 8-C-glucoside exerts its effects through several mechanisms:
Mitochondrial Depolarization: It induces mitochondrial membrane depolarization, leading to apoptosis in cancer cells.
Inhibition of Enzymes: It inhibits enzymes involved in cell growth and proliferation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Genistein 8-C-glucoside is compared with other isoflavone glucosides such as:
Uniqueness
Genistein 8-C-glucoside is unique due to its specific glycosylation at the C-8 position, which may influence its bioavailability and biological activity compared to other isoflavone glucosides .
Eigenschaften
Molekularformel |
C21H20O11 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-13-16(27)17(28)18(29)21(31-13)32-19-12(25)5-11(24)14-15(26)10(7-30-20(14)19)8-1-3-9(23)4-2-8/h1-5,7,13,16-18,21-25,27-29H,6H2/t13-,16-,17+,18-,21?/m1/s1 |
InChI-Schlüssel |
RXUWDKBZZLIASQ-VZDZYFQOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



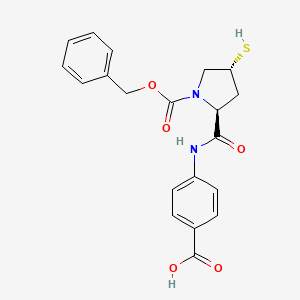
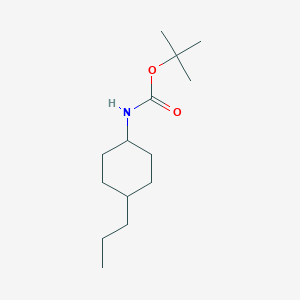
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
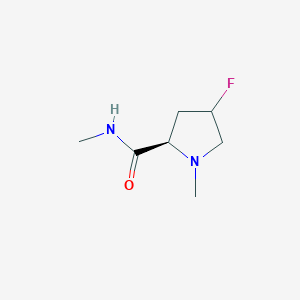
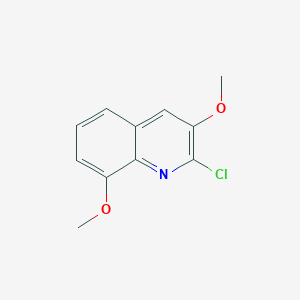
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)

![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)

![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
